![molecular formula C11H12O2 B3053575 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one CAS No. 5454-03-5](/img/structure/B3053575.png)
3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Vue d'ensemble
Description
“3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo7annulen-5-one” is a chemical compound with the CAS Number: 5454-03-5 . It has a molecular weight of 176.22 and its IUPAC name is 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature . For instance, the hydroxyimino derivative of 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo annulen-5-one is methylated to give a methoxyimino derivative, which is then reduced catalytically .Molecular Structure Analysis
The molecular formula of this compound is C11H12O2 . Its average mass is 176.212 Da and its monoisotopic mass is 176.083725 Da .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 98-100 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Conformational Analysis : A study conducted by Camps et al. (1997) focused on synthesizing derivatives of 5,9-Propanobenzo[7]annulene, including 3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-one. The research involved analyzing the conformational aspects of these derivatives, contributing to the understanding of their structural properties.
Synthesis and Utilization : Another study by Learmonth et al. (1997) explored the synthesis of 6-aminotetrahydrobenzo[7]annulenes, providing insights into the chemical manipulation and potential applications of these compounds.
Pharmacological Evaluation
NMDA Receptor Antagonists : Research by Benner et al. (2014) delved into the development of GluN2B-selective NMDA receptor antagonists derived from benzo[7]annulene. This study holds significance in the context of treating various neuronal disorders, highlighting the medical relevance of such compounds.
Radioligand Binding Studies : A study by Gould et al. (2003) focused on the use of a derivative of 5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulene for radioligand binding studies in the brain, emphasizing its importance in understanding GHB receptor sites.
Synthesis of Structural Analogues
- Structural Analogues : Carpenter et al. (1979) conducted research on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, further broadening the scope of chemical exploration of this compound.
Crystal Structure and Characterization
- Crystal Structure Analysis : Edder et al. (2019) investigated the crystal structure and spectral characterization of a novel derivative of benzo[7]annulene. This study aids in understanding the physical and chemical properties of these compounds at a molecular level.
Impact of Hydroxy Moieties
- Hydroxy Moieties Impact : A study by Temme et al. (2019) looked into how hydroxy moieties in the benzo[7]annulene ring system impact the affinity and activity of GluN2B ligands, which is crucial for the development of drugs targeting NMDA receptors.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo7annulen-5-one are currently unknown.
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo7. Future research could provide insights into the pathways this compound affects and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo7. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo7annulen-5-one’s action are currently unknown due to the lack of research on this compound .
Propriétés
IUPAC Name |
3-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSWBJLBDPTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281845 | |
| Record name | 3-hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5454-03-5 | |
| Record name | NSC23239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

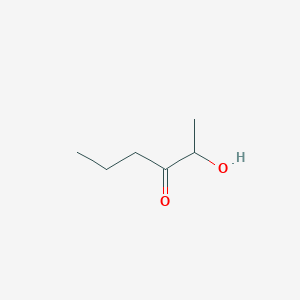
silane](/img/structure/B3053494.png)
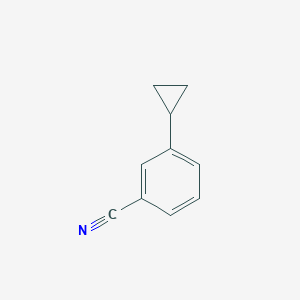
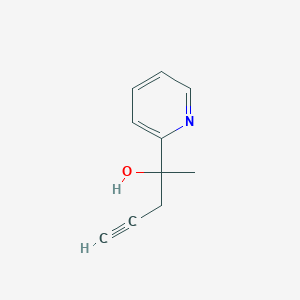
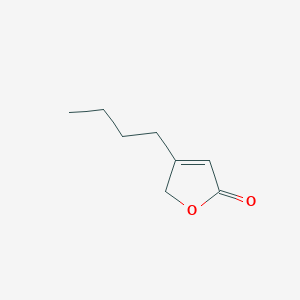
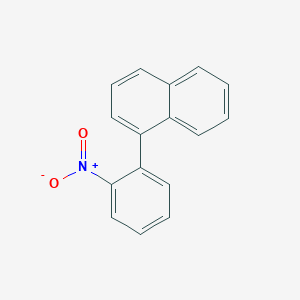

![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)
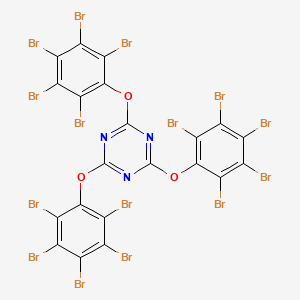
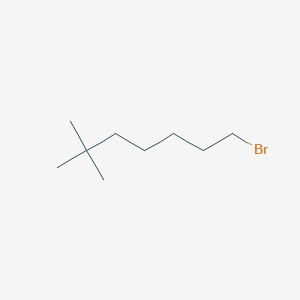
![1-Bromo-2-[(2-methylphenoxy)methyl]benzene](/img/structure/B3053513.png)

![2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol](/img/structure/B3053515.png)